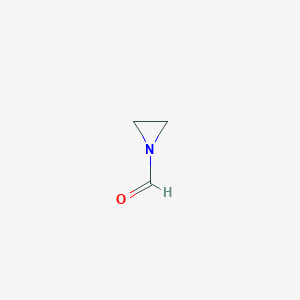
2-(Butan-2-yl)-3-ethylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-3-ethylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butan-2-yl group and an ethyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3-ethylaziridine can be achieved through several methods:
Cyclization of Amines: One common method involves the cyclization of appropriate amines with halogenated compounds. For instance, reacting 2-(Butan-2-yl)amine with ethyl halide under basic conditions can lead to the formation of the aziridine ring.
Epoxide Ring-Opening: Another method involves the ring-opening of epoxides with amines. For example, reacting 2-(Butan-2-yl)amine with ethyl epoxide can yield the desired aziridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-3-ethylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiols, and amines. Reactions are typically carried out under mild conditions using solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include ring-opened amines or substituted aziridines.
Oxidation: Products include aziridine oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-(Butan-2-yl)-3-ethylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-3-ethylaziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, potentially leading to biological activity such as enzyme inhibition or DNA interaction.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yl)aziridine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
3-Ethylaziridine: Lacks the butan-2-yl group, resulting in different steric and electronic properties.
Aziridine: The simplest aziridine, lacking both butan-2-yl and ethyl groups, making it the most reactive among the series.
Uniqueness
2-(Butan-2-yl)-3-ethylaziridine is unique due to the presence of both butan-2-yl and ethyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
51617-01-7 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-butan-2-yl-3-ethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-6(3)8-7(5-2)9-8/h6-9H,4-5H2,1-3H3 |
InChI Key |
RIXJGSZRHHMFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N1)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
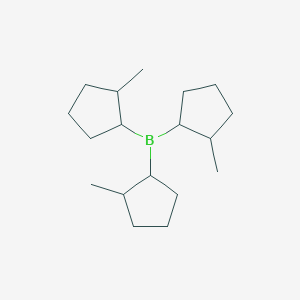
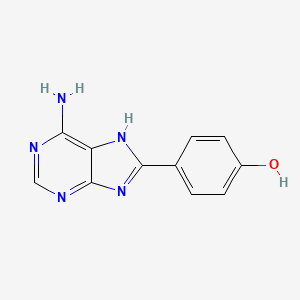
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)

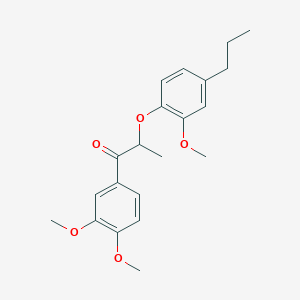
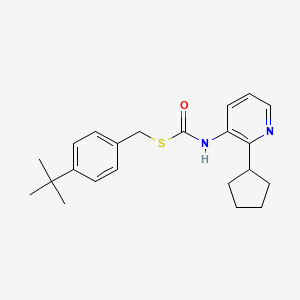
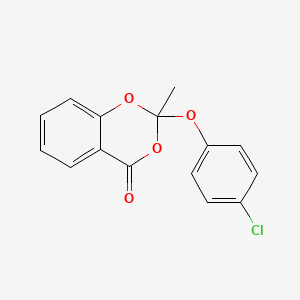
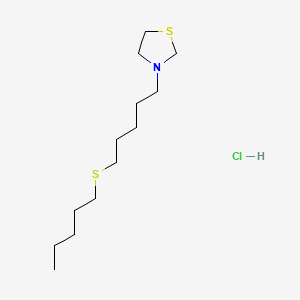
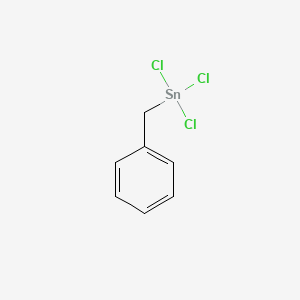
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
